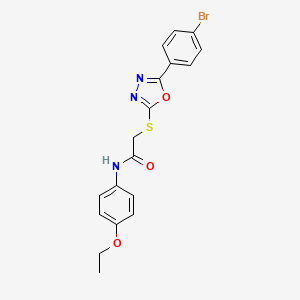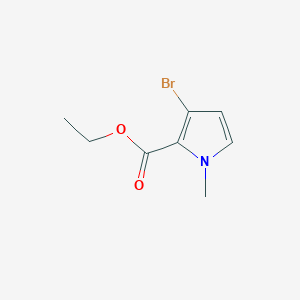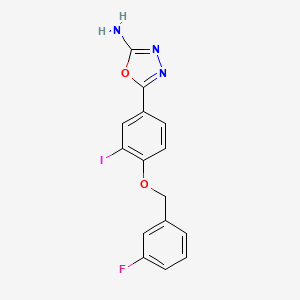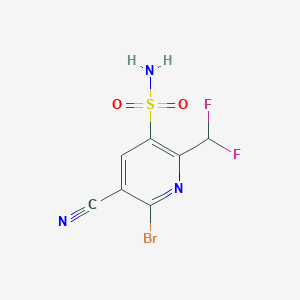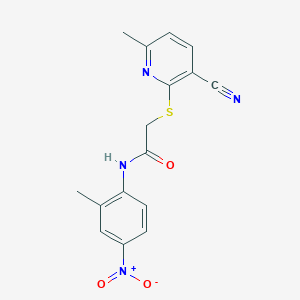
2-((3-Cyano-6-methylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Cyano-6-methylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound that features a pyridine ring, a cyano group, a nitro group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-6-methylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Thioether Formation: The thioether linkage can be formed by reacting the pyridine derivative with a thiol compound.
Acetamide Formation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Final Assembly: The final compound can be assembled by coupling the intermediate products under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Cyano-6-methylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the thioether group could yield a sulfoxide or sulfone, while reduction of the nitro group could yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-((3-Cyano-6-methylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. The presence of the cyano and nitro groups suggests that it may have bioactive properties, potentially serving as a lead compound for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique structure may impart desirable properties to the final products.
Mecanismo De Acción
The mechanism of action of 2-((3-Cyano-6-methylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and nitro groups could play a role in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-((3-Cyano-6-methylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide include other pyridine derivatives with cyano and nitro groups. Examples include:
- 2-Cyano-6-methylpyridine
- 2-Nitro-4-methylpyridine
- N-(2-Methyl-4-nitrophenyl)acetamide
Uniqueness
What sets this compound apart is the combination of these functional groups within a single molecule. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H14N4O3S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-N-(2-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H14N4O3S/c1-10-7-13(20(22)23)5-6-14(10)19-15(21)9-24-16-12(8-17)4-3-11(2)18-16/h3-7H,9H2,1-2H3,(H,19,21) |
Clave InChI |
ZDZPGFOCACTELE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C#N)SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


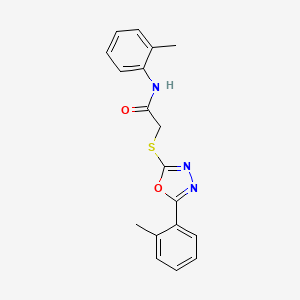
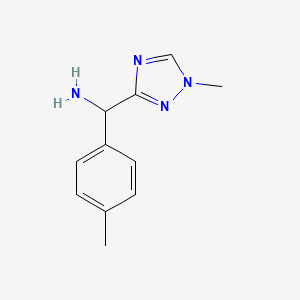
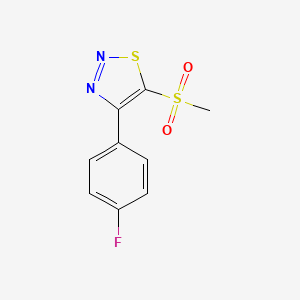
![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B11776570.png)
![2-(Difluoromethoxy)-5-iodobenzo[d]oxazole](/img/structure/B11776585.png)
![2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11776599.png)
![(4-Amino-7-(tetrahydrofuran-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B11776606.png)
![(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11776609.png)
